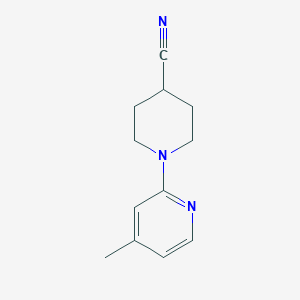

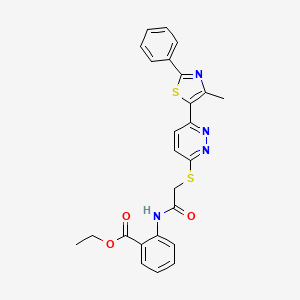

N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide” is a chemical compound that has been studied for its potential antibacterial properties . It is a novel quinolone agent bearing an N-[2-(thiophen-3-yl)ethyl] piperazinyl moiety .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, involves various methods. One of the significant synthetic methods to thiophene derivatives is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiophene ring, an indole ring, and a carboxamide group. The thiophene ring is a five-membered ring made up of one sulfur atom and four carbon atoms .Wissenschaftliche Forschungsanwendungen

Indole Derivatives in Scientific Research

Indole Synthesis and Classification : Indole compounds, including derivatives like N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide, have been a central focus in organic synthesis due to their presence in natural products and pharmaceuticals. Taber and Tirunahari (2011) review the methods for indole synthesis, presenting a framework for classifying all indole syntheses. This classification aids researchers in identifying new approaches to constructing the indole nucleus, highlighting the chemical versatility and application potential of indole derivatives in various fields, from pharmaceuticals to materials science (Taber & Tirunahari, 2011).

Antitumor Activity of Indole Derivatives : Research on naphthalimide derivatives, closely related to indole carboxamides, demonstrates their potential as antitumor agents. These derivatives exhibit various mechanisms of action, including DNA binding affinity and interaction with cellular targets. Studies by Chen, Xu, and Qian (2018) highlight the molecular design and bioactivity of naphthalimides and analogs, underscoring the significance of structural modifications in enhancing antitumor properties (Chen, Xu, & Qian, 2018).

Chemoprotective Role of Indole Compounds : Indole-3-carbinol (I3C) and its derivatives demonstrate chemoprotective effects in cancer research. Bradlow (2008) reviews the oral use of I3C, focusing on its instability and the biological activity of its reaction products. The review argues that derivatives like diindolylmethane (DIM) arising from I3C offer a predictable and safer response, suggesting that structured modifications in indole derivatives can lead to enhanced biological efficacy and safety in chemoprotection (Bradlow, 2008).

Zukünftige Richtungen

The future directions for the study of “N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide” could involve further exploration of its potential biological activities, such as its antimicrobial, antioxidant, anticorrosion, and anticancer properties . Additionally, the development of new synthetic methods and the study of its mechanism of action could also be areas of future research .

Eigenschaften

IUPAC Name |

N-(2-thiophen-3-ylethyl)-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c18-15(16-7-5-11-6-8-19-10-11)14-9-12-3-1-2-4-13(12)17-14/h1-4,6,8-10,17H,5,7H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEZCXLPXFFLBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-isobutyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2630647.png)

![2,5-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2630649.png)

![2-(2-methoxy-4-methylphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B2630658.png)

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2630659.png)

![Tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2630662.png)